molecular formula C15H26O B053888 7-epi-alpha-Eudesmol CAS No. 123123-38-6

7-epi-alpha-Eudesmol

Cat. No. B053888
M. Wt: 222.37 g/mol
InChI Key: FCSRUSQUAVXUKK-KCQAQPDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-epi-alpha-Eudesmol is a sesquiterpene alcohol that is found in a variety of plants, including ginger, wormwood, and mugwort. This compound has been the subject of scientific research for its potential therapeutic applications in various fields, including medicine, agriculture, and cosmetics.

Scientific Research Applications

Anti-HIV Properties

A study on Litsea verticillata, a plant species, revealed the presence of several sesquiterpenes, including 7-epi-alpha-Eudesmol. This compound was isolated from an anti-HIV fraction of the plant, indicating potential anti-HIV properties (Zhang et al., 2003).

Enzyme-Catalyzed Rearrangement

Research on microbial transformation using the hydroxylating fungi Rhizopus nigricans led to the isolation of two new 7-epi-eudesmane derivatives. These derivatives were obtained from the enzyme-catalyzed rearrangement of a diepoxy-germacrane compound. This highlights the role of 7-epi-alpha-Eudesmol in the study of natural product biosynthesis and enzyme-catalyzed reactions (García-Granados et al., 2005).

Natural Tick Repellent

A bioactivity-guided investigation of geranium essential oils, specifically for their repellent activity against ticks, identified (-)-10-epi-γ-eudesmol, a compound structurally related to 7-epi-alpha-Eudesmol. This sesquiterpene alcohol demonstrated significant repellent activity, suggesting its potential as a natural tick repellent (Tabanca et al., 2013).

Biosynthesis of Terpenoids

A study on Streptomyces chartreusis, a bacterial species, led to the discovery of novel sesquiterpene synthases. Among these was an alpha-eudesmol synthase. This enzyme is involved in the biosynthesis of eudesmol isomers, highlighting the significance of 7-epi-alpha-Eudesmol in understanding the biosynthetic pathways of terpenoids (Kracht et al., 2019).

properties

CAS RN

123123-38-6

Product Name

7-epi-alpha-Eudesmol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(2S,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1

InChI Key

FCSRUSQUAVXUKK-KCQAQPDRSA-N

Isomeric SMILES

CC1=CCC[C@]2([C@H]1C[C@H](CC2)C(C)(C)O)C

SMILES

CC1=CCCC2(C1CC(CC2)C(C)(C)O)C

Canonical SMILES

CC1=CCCC2(C1CC(CC2)C(C)(C)O)C

synonyms

eudesmol,7-epi-α-eudesmol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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